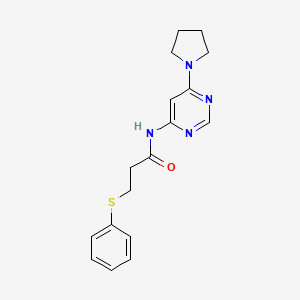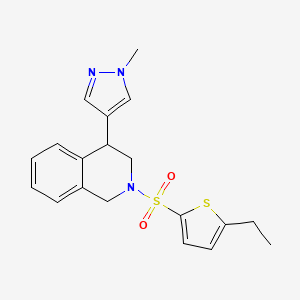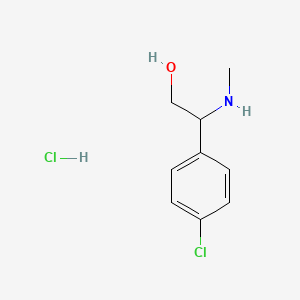
4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are a class of five-membered heterocyclic compounds with a nitrogen atom and a carbon atom in their ring structure. 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is a synthetic compound with a wide range of applications in the field of medicinal chemistry. It has been used as an intermediate in the synthesis of various biologically active compounds, such as antimalarials, anti-tumor agents, and anti-inflammatory agents. The compound has also been used in the synthesis of various heterocyclic compounds, including pyrazolines and pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole has been used as an intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of various antimalarial agents, such as chloroquine, quinine, and mefloquine. It has also been used in the synthesis of anti-tumor agents, such as paclitaxel and docetaxel. In addition, the compound has been used in the synthesis of various anti-inflammatory agents, such as ibuprofen and naproxen.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is not fully understood. However, it is believed that the compound can act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation and pain. By inhibiting COX-2, 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole can reduce inflammation and pain.
Biochemical and Physiological Effects
4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. The compound has also been shown to have anti-tumor activity, and has been used in the synthesis of various anti-tumor agents. In addition, the compound has been shown to have anti-malarial activity, and has been used in the synthesis of various antimalarial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole in lab experiments is its availability. The compound is relatively easy to obtain, and can be synthesized from commercially available starting materials. In addition, the compound is relatively stable and can be stored for long periods of time.
The main limitation of using 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole in lab experiments is its reactivity. The compound can react with other compounds in the reaction mixture, which can lead to undesired side reactions and the formation of byproducts. In addition, the compound is sensitive to light and air, and must be stored in a dark, airtight container.
Zukünftige Richtungen
There are a number of potential future directions for 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole research. These include further research into the compound’s mechanism of action, development of new synthetic methods for the synthesis of the compound, and exploration of the compound’s potential therapeutic applications. In addition, further research into the compound’s pharmacokinetic properties, such as its bioavailability and metabolism, could be beneficial. Finally, further research into the compound’s toxicology and safety profile could be beneficial.
Synthesemethoden
4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole can be synthesized by a multi-step reaction sequence. The first step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form a hydrazone. The hydrazone is then reacted with bromine in aqueous acetic acid to yield 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole.
Eigenschaften
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClFN2/c11-7-4-14-15(5-7)6-8-9(12)2-1-3-10(8)13/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCAJKZVRAFVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2456094.png)
![N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2456096.png)
![3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2456098.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456102.png)

![Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2456107.png)
![N-(3-chlorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B2456108.png)
![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)


![N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2456113.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2456114.png)
